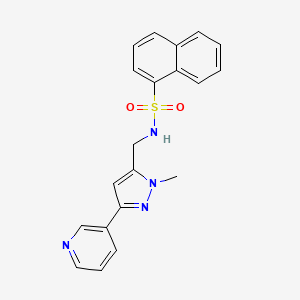

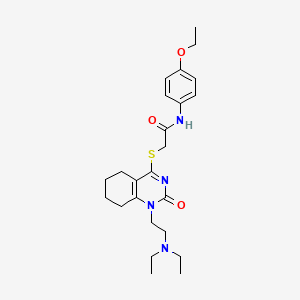

![molecular formula C18H15N3O2 B2382846 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 872866-76-7](/img/structure/B2382846.png)

3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of pyrazoline . Pyrazolines are a class of organic compounds that contain a five-membered ring with two nitrogen atoms at different positions .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, dihydropyrano[2,3-c]pyrazoles were synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Another synthesis method involved the use of sodium impregnated on activated chicken eggshells (Na-ACE) as an eco-friendly and green catalyst .Molecular Structure Analysis

The molecular structure of this compound is likely complex, as it involves a pyrazoline ring fused with other structures .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse. For instance, it has been mentioned that dihydropyrano[2,3-c]pyrazoles were synthesized via a four-component reaction .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Bobrovskaya et al. (2017) focused on synthesizing derivatives of dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones, including compounds structurally similar to 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. They evaluated the analgesic, anti-inflammatory activity, and acute toxicity of these synthesized compounds. This research highlights the potential biological activities of such compounds (Bobrovskaya, Gein, Seliverstov, Chashchina, & Dmitriev, 2017).

Efficient Synthesis Techniques

Vydzhak et al. (2021) presented a practical synthetic procedure for producing a library of diversified 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. This method demonstrates compatibility with a wide range of substituents and offers a pathway for the practical synthesis of these compounds under mild conditions (Vydzhak, Panchishin, Kachaeva, Pilyo, Moskvina, Shablykina, Kozytskiy, & Brovarets, 2021).

Tautomerism and Structural Analysis

Cornago et al. (2009) investigated the annular tautomerism in NH-pyrazoles, a category that includes compounds similar to 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Their study used X-ray crystallography and NMR spectroscopy to analyze the tautomerism in both the solid state and solution, contributing to the understanding of the structural dynamics of these compounds (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

Bioactivity of Pyrrolopyrazole Derivatives

Wang et al. (2015) synthesized a series of novel dihydropyrrolo[3,4-c]pyrazol-4-(1H)one derivatives, structurally related to the compound . They evaluated these compounds for inhibitory activity against various plant pathogenic fungi, showcasing the potential bioactivity of this class of compounds (Wang, Chen, Zhang, Zhao, & Yang, 2015).

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis methods, pharmacological activities, and potential applications . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)-5-methyl-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-21-17(11-7-3-2-4-8-11)14-15(19-20-16(14)18(21)23)12-9-5-6-10-13(12)22/h2-10,17,22H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBKNSKTBPFNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)

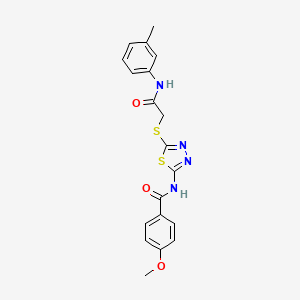

![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)

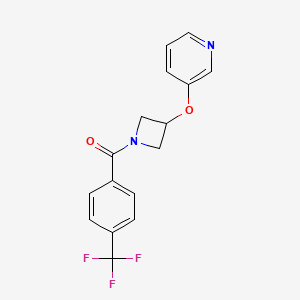

![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)

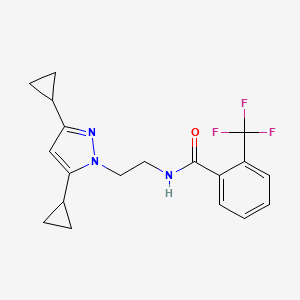

![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)